molecular formula C6H9NO4 B121910 Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 155526-77-5

Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No. B121910
M. Wt: 159.14 g/mol
InChI Key: LBPCNNHNCQXJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as Mocetinostat, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. It is a histone deacetylase (HDAC) inhibitor, which means that it works by blocking the activity of enzymes that are involved in the regulation of gene expression.

Mechanism Of Action

Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the repression of oncogenes.

Biochemical And Physiological Effects

Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response to cancer. It has also been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate for lab experiments is that it has been extensively studied and characterized, so there is a wealth of information available on its properties and mechanisms of action. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to perform large-scale experiments.

Future Directions

There are several potential future directions for the study of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the investigation of its potential in combination with other anti-cancer agents, particularly immunotherapies. Finally, there is ongoing research into the underlying mechanisms of HDAC inhibition, which could lead to the development of new HDAC inhibitors with improved properties and efficacy.

Synthesis Methods

The synthesis of Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves several steps, starting with the reaction of 5-hydroxymethyl-2-furaldehyde with ethyl acetoacetate to form 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid ethyl ester. This intermediate is then treated with methyl iodide to form the final product, Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate. The overall yield of this synthesis method is around 36%.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has been extensively studied for its potential applications in the treatment of cancer. It has been shown to have significant anti-tumor activity in preclinical studies, particularly in hematological malignancies such as lymphoma and leukemia. It has also been investigated for its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

CAS RN

155526-77-5

Product Name

Methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C6H9NO4/c1-10-6(9)5-2-4(3-8)7-11-5/h5,8H,2-3H2,1H3

InChI Key

LBPCNNHNCQXJJR-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(=NO1)CO

Canonical SMILES

COC(=O)C1CC(=NO1)CO

synonyms

5-Isoxazolecarboxylic acid, 4,5-dihydro-3-(hydroxymethyl)-, methyl ester (9CI)

Origin of Product

United States

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